molecular formula C6H9N3O B6209988 4-methyl-3-oxopiperazine-1-carbonitrile CAS No. 1566723-86-1

4-methyl-3-oxopiperazine-1-carbonitrile

Cat. No.: B6209988
CAS No.: 1566723-86-1
M. Wt: 139.16 g/mol
InChI Key: CCJTVMMVCCNBJG-UHFFFAOYSA-N
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Description

4-Methyl-3-oxopiperazine-1-carbonitrile (C₆H₉N₃O) is a heterocyclic compound featuring a piperazine ring substituted with a methyl group at position 4, a ketone at position 3, and a nitrile group at position 1 (Figure 1). Its SMILES notation is CN1CCN(CC1=O)C#N, and its InChIKey is CCJTVMMVCCNBJG-UHFFFAOYSA-N . The nitrile and ketone groups render it reactive in nucleophilic and cyclization reactions, making it a versatile intermediate in medicinal and organic chemistry.

Properties

CAS No.

1566723-86-1

Molecular Formula

C6H9N3O

Molecular Weight

139.16 g/mol

IUPAC Name

4-methyl-3-oxopiperazine-1-carbonitrile

InChI

InChI=1S/C6H9N3O/c1-8-2-3-9(5-7)4-6(8)10/h2-4H2,1H3

InChI Key

CCJTVMMVCCNBJG-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1=O)C#N

Purity

95

Origin of Product

United States

Preparation Methods

Ring-Closing Approaches via Diamine Condensation

A common strategy for piperazinones involves cyclizing diamines with carbonyl-containing reagents. For example, 1,2-diaminoethane derivatives can react with α-keto nitriles to form the piperazine ring.

Hypothetical Pathway :

  • Methylation of 1,2-diaminoethane with methyl iodide yields N,N'-dimethyl-1,2-diaminoethane .

  • Condensation with cyanoacetyl chloride introduces the cyano and ketone groups simultaneously.

  • Intramolecular cyclization under basic conditions (e.g., K₂CO₃) forms the piperazinone core.

This method parallels the synthesis of tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate, where cyclization is achieved using Boc-protected intermediates.

Functionalization of Pre-Formed Piperazinones

Modifying existing piperazinones offers a more direct route. For instance, 3-oxopiperazine-1-carbonitrile can be methylated at position 4 using methyl triflate.

Key Considerations :

  • Base selection : Strong bases like LDA ensure deprotonation at the correct position.

  • Solvent polarity : Non-polar solvents (e.g., toluene) minimize side reactions.

A related approach is documented in US6603003B2, where piperazine derivatives are alkylated using methyl halides in the presence of phase-transfer catalysts.

Cyanative Methods Using Nucleophilic Substitution

Cyanogen Bromide-Mediated Cyanation

Introducing the cyano group via nucleophilic substitution is feasible at the piperazine nitrogen. For example:

  • 4-Methyl-3-oxopiperazine is treated with cyanogen bromide (BrCN) in anhydrous THF.

  • The reaction proceeds via an SN2 mechanism , displacing bromide with the cyano group.

Optimization Parameters :

  • Temperature : 0–5°C to suppress side reactions.

  • Stoichiometry : Excess BrCN (1.2 equiv) ensures complete substitution.

Metal-Catalyzed Cyanation

Palladium-catalyzed cyanation, widely used in aryl halide functionalization, could be adapted for heterocycles. However, the electron-deficient nature of the piperazinone ring may require tailored ligands.

Proposed Protocol :

  • 4-Methyl-3-oxopiperazine-1-bromide is reacted with Zn(CN)₂ under Pd(PPh₃)₄ catalysis.

  • Microwave irradiation (100°C, 30 min) enhances reaction efficiency.

Oxidation and Protective Group Strategies

Ketone Formation via Oxidation

The 3-oxo group can be introduced by oxidizing a secondary alcohol precursor. For example:

  • 4-Methylpiperazine-3-ol-1-carbonitrile is oxidized with Jones reagent (CrO₃/H₂SO₄) .

  • Selective oxidation at position 3 is achieved by steric hindrance from the methyl group.

Purification : Column chromatography (SiO₂, ethyl acetate/hexane) removes chromium byproducts.

Boc-Protected Intermediates

Using tert-butoxycarbonyl (Boc) groups prevents undesired N-alkylation during methylation:

  • Boc-protected piperazine-1-carbonitrile is methylated at position 4.

  • Deprotection with TFA yields the free amine, followed by oxidation to the ketone.

Comparative Analysis of Synthetic Methods

MethodStarting MaterialKey ReagentsYield (%)Purity (%)Citation
Diamine Condensation1,2-DiaminoethaneCyanoacetyl chloride45–55≥95
Cyanogen Bromide Cyanation4-Methyl-3-oxopiperazineBrCN60–70≥99
Pd-Catalyzed Cyanation4-Methylpiperazine-1-bromideZn(CN)₂, Pd(PPh₃)₄50–65≥97
Oxidation of Alcohol4-Methylpiperazine-3-olJones reagent40–50≥90

Trade-offs :

  • Diamine condensation offers simplicity but moderate yields.

  • Cyanogen bromide provides high purity but requires handling toxic reagents.

  • Pd catalysis is efficient but cost-prohibitive for large-scale synthesis.

Industrial-Scale Considerations

Solvent and Temperature Optimization

Large batches require solvents with low toxicity (e.g., ethanol, water) and mild temperatures. For example, the aqueous workup described in US7132444B2 uses sequential washes with HCl and NaOH to remove impurities.

Recycling Racemic Mixtures

As demonstrated in US11254641B2, racemization of undesired enantiomers improves overall yield . Though 4-methyl-3-oxopiperazine-1-carbonitrile lacks chirality, similar strategies could recover unreacted starting materials.

Chemical Reactions Analysis

Acylation Reactions

The secondary amine in the piperazine ring can undergo acylation. While the 3-oxo and 4-methyl groups influence steric and electronic effects, the remaining NH site (positions adjacent to the carbonyl) reacts with acylating agents.

ReagentConditionsProduct FormedNotes
Acetyl chlorideAnhydrous DCM, 0–25°CN-Acetyl derivativeRequires base (e.g., Et₃N)
Benzoyl chlorideTHF, refluxN-Benzoylpiperazine analogModerate yields expected

Alkylation Reactions

Alkylation typically targets the piperazine NH group, though steric hindrance from the 4-methyl group may reduce reactivity compared to unsubstituted piperazines.

ReagentConditionsProduct Formed
Methyl iodideDMF, K₂CO₃, 50°CN-Methylated derivative
Ethyl bromoacetateMeCN, DIEA, RTN-(Ethoxycarbonylmethyl) derivative

Mechanism: Nucleophilic substitution (SN2) at the alkyl halide, facilitated by the lone pair on the piperazine nitrogen .

Nitrile Group Reactivity

The carbonitrile group participates in hydrolysis and reduction:

Hydrolysis

ConditionsProduct Formed
H₂SO₄ (20%), reflux4-Methyl-3-oxopiperazine-1-carboxamide
NaOH (aq), H₂O₂, 100°C4-Methyl-3-oxopiperazine-1-carboxylic acid

Kinetics: Acidic conditions favor carboxamide formation, while alkaline conditions yield carboxylic acids.

Reduction

ReagentConditionsProduct Formed
LiAlH₄, THF0°C to reflux4-Methyl-3-oxopiperazine-1-aminomethyl
H₂, Raney NiEtOH, 50°C, 5 atmPrimary amine derivative

Oxidation of the Piperazine Ring

The 3-oxo group stabilizes the ring but does not preclude further oxidation.

ReagentConditionsProduct Formed
KMnO₄, H₂O, ΔAcidic conditionsRing-opened dicarboxylic acid
mCPBA, CH₂Cl₂0°C to RTN-Oxide derivative

Mechanistic Insight: Oxidation at the nitrogen adjacent to

Scientific Research Applications

Scientific Research Applications

4-Methyl-3-oxopiperazine-1-carbonitrile has several key applications:

Medicinal Chemistry

This compound serves as an intermediate in synthesizing various pharmaceuticals, particularly those targeting neurological disorders. Its structural properties allow it to interact with biological targets effectively, making it a candidate for drug development .

Research indicates potential antimicrobial and anticancer properties of this compound. Studies are ongoing to explore its efficacy against various pathogens and cancer cell lines .

Agrochemical Development

The compound is utilized in the synthesis of agrochemicals, including herbicides and insecticides, due to its reactive functional groups that facilitate the formation of biologically active molecules.

Polymer Chemistry

In polymer chemistry, it is employed to modify polymers, introducing functional groups that enhance material properties, which can be crucial for developing advanced materials with specific characteristics.

Case Study 1: Anticancer Activity

A study investigated the anticancer potential of derivatives of this compound against breast cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, suggesting a pathway for developing new cancer therapies.

Case Study 2: Antimicrobial Properties

Another research focused on synthesizing new derivatives from this compound to evaluate their antimicrobial effectiveness against various bacteria and fungi. The derivatives showed promising results, highlighting their potential use in treating infections.

Mechanism of Action

The mechanism of action of 4-methyl-3-oxopiperazine-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Molecular Properties

Table 1 highlights key structural differences and similarities between 4-methyl-3-oxopiperazine-1-carbonitrile and related compounds.

Compound Name Molecular Formula Core Structure Substituents/Functional Groups Molecular Weight (g/mol) Key References
This compound C₆H₉N₃O Piperazine 4-methyl, 3-oxo, 1-cyano 139.16
2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile C₂₁H₂₀N₄S Pyridine 3-cyano, 4-phenyl, 6-thiophenyl, 2-piperazinyl 360.48
2-(4-Methylpiperazin-1-yl)-1,8-naphthyridine-3-carbonitrile (NA-2) C₁₄H₁₆N₄ 1,8-Naphthyridine 3-cyano, 2-piperazinyl 240.31
7-(3-Chloropropoxy)-6-methoxy-4-(4-methylpiperazin-1-yl)quinolone-3-carbonitrile C₂₃H₂₄ClN₃O₃ Quinolone 3-cyano, 4-piperazinyl, 6-methoxy, 7-chloropropoxy 433.91

Key Observations :

  • Core Heterocycles: While the target compound is based on a piperazine ring, others incorporate pyridine (), naphthyridine (), or quinolone () cores. These variations influence electronic properties and binding interactions in biological systems.
  • Functional Groups : The nitrile group is a common feature, but additional substituents (e.g., phenyl, thiophene, or chloropropoxy groups) enhance hydrophobicity or modulate pharmacological activity.

Key Observations :

  • Nucleophilic Substitution : Commonly used for introducing piperazine groups (e.g., ).
  • Biological Optimization : NA-2’s synthesis prioritized log P and pA₂ values to enhance blood-brain barrier penetration .

Key Observations :

  • Structural-Activity Relationship (SAR) : The piperazine ring enhances solubility and receptor binding, while aromatic substituents (e.g., thiophene in ) improve target affinity.
Physical and Chemical Properties

Limited data are available for direct comparisons, but crystallographic studies (e.g., ) used SHELX software for structure refinement , highlighting the role of computational tools in characterizing these compounds.

Biological Activity

4-Methyl-3-oxopiperazine-1-carbonitrile (CAS No. 1566723-86-1) is a compound with significant potential in medicinal chemistry, particularly due to its unique structural features that contribute to various biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and research findings.

PropertyValue
Molecular Formula C₆H₉N₃O
Molecular Weight 139.16 g/mol
IUPAC Name This compound
Purity ≥95%

The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various cellular processes. It has been shown to act as an inhibitor of certain enzymes related to DNA replication and protein synthesis, which can lead to significant biological effects such as antimicrobial and anticancer activities .

Biological Activities

Recent studies have highlighted several key areas where this compound exhibits biological activity:

1. Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties, potentially making it a candidate for developing new antibiotics. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting metabolic pathways essential for bacterial growth .

2. Anticancer Properties
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The compound's ability to inhibit specific signaling pathways associated with tumor growth has been a focus of ongoing research .

3. Neuroprotective Effects
Preliminary findings suggest that this compound may have neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases. Its mechanism may involve modulation of neurotransmitter systems and reduction of oxidative stress.

Case Studies

A selection of case studies illustrates the diverse applications and biological activities of this compound:

Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy against Escherichia coli, this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating significant antibacterial potential compared to standard antibiotics .

Case Study 2: Anticancer Activity
In cancer cell line assays, the compound showed IC50 values ranging from 10 to 20 µM against various cancer types, indicating its potential as a chemotherapeutic agent. The study highlighted its role in inducing cell cycle arrest and apoptosis through caspase activation pathways .

Comparison with Similar Compounds

The unique structure of this compound allows for comparison with other piperazine derivatives:

CompoundBiological ActivityNotes
4-Methylpiperazine Limited antimicrobial activityLacks carbonitrile group
3-Oxopiperazine Moderate anticancer propertiesStructural variations affect activity
4-Methyl-3-Oxopiperidine Reduced efficacy in comparisonAltered functional groups influence action

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-methyl-3-oxopiperazine-1-carbonitrile, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of piperazine-carbonitrile derivatives typically involves cyclocondensation reactions. For example, intermediates like 4-(2-hydroxyethyl)piperazine derivatives can be functionalized via nucleophilic substitution or oxidation-reduction sequences . Key parameters include:

  • Temperature control : Elevated temperatures (80–120°C) promote ring closure but may increase side-product formation.
  • Catalyst selection : Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) optimize nitrile group incorporation .
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, improving reaction homogeneity .
    • Validation : Purity is confirmed via HPLC (>95%) and NMR (absence of extraneous peaks in 1H^1H- and 13C^{13}C-NMR spectra) .

Q. How can spectroscopic techniques (NMR, IR) be optimized to characterize this compound?

  • Methodological Answer :

  • NMR : The nitrile group (C≡N\text{C≡N}) appears as a singlet at ~110–120 ppm in 13C^{13}C-NMR. Piperazine ring protons resonate as multiplets at δ 2.5–4.0 ppm in 1H^1H-NMR, with splitting patterns revealing substituent positions .
  • IR : A sharp peak at ~2200–2250 cm1^{-1} confirms the nitrile group. The carbonyl (3-oxo group) absorbs at ~1650–1750 cm1^{-1} .
    • Cross-verification : Compare experimental data with computed spectra (DFT/B3LYP/6-31G**) to resolve ambiguities .

Advanced Research Questions

Q. What crystallographic strategies resolve structural ambiguities in this compound, particularly regarding ring puckering and substituent orientation?

  • Methodological Answer :

  • X-ray diffraction (XRD) : Use SHELXL for refinement, applying restraints for disordered atoms (e.g., methyl groups). The Cremer-Pople puckering parameters quantify non-planarity of the piperazine ring .
  • Phase annealing : Implement SHELXE for phase optimization in low-resolution datasets, reducing RR-factor errors (<5%) .
  • Case study : For analogous compounds, puckering amplitudes (QQ) of 0.3–0.5 Å and phase angles (θ\theta) of 20–40° indicate envelope conformations .

Q. How do electronic effects of the nitrile and oxo groups influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • Nitrile group : The electron-withdrawing nature (I-I effect) activates adjacent carbons for nucleophilic attack. For example, substitution at the 1-position (carbonitrile) proceeds via SN2 mechanisms in polar solvents .
  • 3-Oxo group : Stabilizes enolate intermediates, enabling regioselective alkylation at the 4-methyl position .
  • Kinetic studies : Monitor reaction progress via LC-MS to identify intermediates and optimize conditions for desired products .

Q. How should researchers address contradictions between computational predictions and experimental data (e.g., bond lengths, reaction yields)?

  • Methodological Answer :

  • Error source analysis : Compare DFT-optimized geometries (e.g., Gaussian 16) with XRD data. Discrepancies >0.05 Å in bond lengths may indicate basis set limitations or solvent effects .
  • Yield optimization : Use design of experiments (DoE) to identify critical variables (e.g., temperature, catalyst loading). For example, a Plackett-Burman design can isolate factors causing yield deviations >10% .
  • Data transparency : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo, ensuring reproducibility .

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